molecular formula C16H21N3O5S B2954619 3-[1-ethyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid CAS No. 790270-67-6

3-[1-ethyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid

Cat. No.: B2954619
CAS No.: 790270-67-6
M. Wt: 367.42
InChI Key: RZPZGHAHMZPQCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-[1-ethyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid (CID 3845746) is a benzimidazole derivative with the molecular formula C₁₆H₂₁N₃O₅S. Its structure features a 1,3-benzodiazol (benzimidazole) core substituted at the 1-position with an ethyl group and at the 5-position with a morpholine-4-sulfonyl moiety. A propanoic acid chain is attached to the 2-position of the heterocyclic ring, introducing carboxylic acid functionality. Key physicochemical properties include a predicted collision cross-section (CCS) of 182.7 Ų for the [M+H]+ adduct, suggesting moderate molecular size and polarity .

Properties

IUPAC Name

3-(1-ethyl-5-morpholin-4-ylsulfonylbenzimidazol-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O5S/c1-2-19-14-4-3-12(25(22,23)18-7-9-24-10-8-18)11-13(14)17-15(19)5-6-16(20)21/h3-4,11H,2,5-10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZPZGHAHMZPQCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)N=C1CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>55.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85269477
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Biological Activity

The compound 3-[1-ethyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid is a novel derivative of benzodiazole that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions that can include the use of coupling reagents and various organic solvents. The general synthetic pathway includes the reaction of morpholine derivatives with benzodiazole precursors, followed by functionalization to introduce the propanoic acid moiety.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a series of benzimidazole derivatives were synthesized and tested against various microorganisms, demonstrating moderate to potent inhibition against bacteria such as Escherichia coli and Pseudomonas aeruginosa at concentrations ranging from 256 to 512 μg/mL .

CompoundTarget MicroorganismMinimum Inhibitory Concentration (MIC)
CS4Pseudomonas aeruginosa256 μg/mL
CS4Escherichia coli512 μg/mL

Anticancer Activity

In addition to antimicrobial effects, there is emerging evidence suggesting that benzodiazole derivatives may possess anticancer properties. Studies have shown that certain morpholine-substituted benzodiazoles can inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. For example, compounds similar to the one have been tested against various cancer cell lines, showing promising results in reducing cell viability at low micromolar concentrations.

Case Studies

Several case studies have explored the biological effects of similar compounds:

  • Antimicrobial Efficacy : A study demonstrated that a morpholine-substituted benzodiazole derivative exhibited synergistic effects when combined with standard antibiotics like ciprofloxacin, enhancing its antimicrobial efficacy against resistant strains .
  • Cancer Cell Inhibition : Another investigation into the anticancer activity of related compounds revealed that they could effectively induce apoptosis in human cancer cell lines, suggesting potential for therapeutic applications in oncology.

The proposed mechanisms for the biological activity of these compounds include:

  • Inhibition of Enzymatic Pathways : Many benzodiazole derivatives act by inhibiting specific enzymes critical for microbial or cancer cell survival.
  • Disruption of Cellular Processes : These compounds may interfere with DNA replication and repair mechanisms in target cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Butyl-Substituted Analog: 3-[1-butyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic Acid

This analog (Ref: 10-F642822) replaces the ethyl group at the 1-position of the benzimidazole core with a butyl chain. The longer alkyl substituent increases molecular weight (C₁₈H₂₅N₃O₅S vs. Notably, this compound has been discontinued in commercial catalogs, possibly due to synthetic challenges or stability issues .

Trifluoromethyl-Sulfanyl Acetic Acid Derivative: 2-{[1-butyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetic Acid

This compound (CAS 868238-03-3) diverges significantly in substitution patterns. The morpholine-sulfonyl group is replaced with a trifluoromethyl (-CF₃) group, and the propanoic acid is substituted with a sulfanyl acetic acid (-SCH₂COOH) chain. The trifluoromethyl group introduces strong electron-withdrawing effects and metabolic stability, while the thioether-linked acetic acid may alter acidity (pKa) compared to the carboxylic acid in the target compound. With a molecular weight of 332.34 g/mol and purity of 97%, it is stored under nitrogen, indicating sensitivity to oxidation .

Ruxolitinib: 2-[4-(2,4-[1-(2-ethoxy ethyl)-1H-1,3-benzodiazol-2-yl]piperidin-1-yl]phenyl]-2-methylpropanoic Acid

Ruxolitinib (C₁₇H₁₈N₆) shares a benzimidazole core but incorporates a piperidinyl-phenyl group and a methylpropanoic acid chain. Its ethoxyethyl substituent and piperidine ring enhance basicity and target binding to JAK1/2 kinases. Ruxolitinib’s development as a therapeutic agent underscores the pharmacological relevance of benzimidazole derivatives, though structural differences likely confer distinct target selectivity .

Structural and Functional Comparison Table

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Properties
3-[1-ethyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid C₁₆H₂₁N₃O₅S Ethyl, morpholine-sulfonyl, propanoic acid 367.43 CCS [M+H]+: 182.7 Ų; polar sulfonyl group enhances solubility
3-[1-butyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid C₁₈H₂₅N₃O₅S Butyl, morpholine-sulfonyl, propanoic acid 395.48 Discontinued; higher lipophilicity may limit solubility
2-{[1-butyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetic acid C₁₄H₁₅F₃N₂O₂S Butyl, trifluoromethyl, sulfanyl acetic acid 332.34 97% purity; -CF₃ enhances metabolic stability; storage under nitrogen
Ruxolitinib C₁₇H₁₈N₆ Ethoxyethyl, piperidinyl, methylpropanoic acid 306.37 JAK1/2 inhibitor; ethoxyethyl group improves bioavailability

Discussion of Structural Implications

  • Alkyl Chain Length : The ethyl-to-butyl substitution increases hydrophobicity, which may improve tissue penetration but necessitate formulation adjustments for solubility .
  • Electron-Withdrawing Groups : The morpholine-sulfonyl group in the target compound offers stronger polarity and hydrogen-bonding capacity than the trifluoromethyl group in the analog, favoring aqueous solubility and target interactions .
  • Acidic Moieties: Propanoic acid (pKa ~4.8) versus sulfanyl acetic acid (pKa ~3.5 for thiol) alters ionization under physiological conditions, impacting binding and excretion .
  • Therapeutic Potential: While Ruxolitinib exemplifies benzimidazole-based kinase inhibitors, the target compound’s sulfonyl and carboxylic acid groups suggest divergent targets, possibly in inflammation or enzyme inhibition .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 3-[1-ethyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid, and what parameters critically influence yield?

  • Methodological Answer : The compound can be synthesized via a multi-step approach:

Benzodiazole Core Formation : React 1-ethyl-1H-benzodiazole precursors under reflux with sodium acetate and acetic acid to form the heterocyclic core. Temperature control (80–100°C) and reaction time (2–3 hours) are critical to avoid side products like N-oxide derivatives .

Sulfonation : Introduce the morpholine sulfonyl group using sulfonic acid derivatives or sulfonyl chlorides. Reaction stoichiometry (1:1.2 molar ratio of benzodiazole to sulfonating agent) and inert atmosphere (N₂/Ar) minimize oxidation .

Propanoic Acid Coupling : Employ carbodiimide-mediated coupling (e.g., EDC/HOBt) to attach the propanoic acid moiety. Purification via recrystallization (ethanol/water) improves yield (65–75%) .

Q. Which spectroscopic techniques are most effective for characterizing the morpholine sulfonyl group?

  • Methodological Answer :

  • ¹H/¹³C NMR : The sulfonyl group’s electron-withdrawing effect deshields adjacent protons, causing distinct shifts (e.g., aromatic protons near sulfonyl at δ 7.8–8.2 ppm). The morpholine ring’s protons appear as a multiplet (δ 3.6–3.8 ppm) .
  • FT-IR : Confirm sulfonyl S=O stretching vibrations at 1150–1250 cm⁻¹ and morpholine C-N-C bending at 950–1050 cm⁻¹ .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks ([M+H]⁺) with <2 ppm error .

Q. What are the solubility properties of this compound, and how do they affect crystallization?

  • Methodological Answer :

  • Solubility : The compound is sparingly soluble in water (<1 mg/mL) but dissolves in polar aprotic solvents (DMF, DMSO) and moderately in ethanol. Adjusting pH to 4–6 (using dilute HCl/NaOH) enhances aqueous solubility due to ionization of the propanoic acid group .
  • Crystallization : Use ethanol/water (7:3 v/v) at 4°C for slow crystallization. Seed crystals improve reproducibility .

Advanced Research Questions

Q. How can researchers resolve discrepancies between HPLC purity data and elemental analysis results?

  • Methodological Answer :

  • Impurity Profiling : Use LC-MS to identify co-eluting impurities (e.g., sulfonamide byproducts or unreacted intermediates). Compare retention times with reference standards .
  • Cross-Validation : Combine CHNS elemental analysis with ¹H NMR integration (e.g., ethyl group protons at δ 1.2–1.4 ppm) to verify stoichiometry. A >0.5% deviation warrants re-purification .

Q. What strategies optimize regioselectivity during benzodiazole ring formation?

  • Methodological Answer :

  • Directed Metalation : Use tert-butyllithium to deprotonate the 5-position of the benzodiazole precursor, ensuring selective sulfonation at the desired site .
  • Protecting Groups : Temporarily block reactive positions (e.g., 7-NH with Boc groups) to prevent undesired substitutions. Deprotect with TFA post-sulfonation .

Q. How does the 1-ethyl group on the benzodiazole ring influence reactivity in further derivatization?

  • Methodological Answer :

  • Steric Effects : The ethyl group hinders electrophilic substitution at the adjacent 2-position, directing reactions to the 5- or 7-positions. Use bulky reagents (e.g., LDA) to mitigate steric interference .
  • Electronic Effects : The ethyl group’s electron-donating nature stabilizes intermediates during nucleophilic aromatic substitution (e.g., SNAr reactions) .

Q. What computational methods predict the pKa of the propanoic acid moiety?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian09 with the B3LYP/6-31G* basis set to model deprotonation energy. Calibrate results against experimental titration data (expected pKa ~4.2–4.5) .
  • QSAR Models : Apply descriptors like partial atomic charges and solvent-accessible surface area to refine predictions .

Methodological Notes

  • References : Citations align with evidence IDs, focusing on synthesis ( ), characterization ( ), and impurity analysis ().
  • Advanced Techniques : Highlight interdisciplinary approaches (e.g., computational + experimental validation) for rigorous data analysis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.